molecular formula C13H16N2O2 B12922668 2-Acetyl-4,4-dimethyl-1-phenylpyrazolidin-3-one CAS No. 86475-37-8

2-Acetyl-4,4-dimethyl-1-phenylpyrazolidin-3-one

Cat. No.: B12922668
CAS No.: 86475-37-8
M. Wt: 232.28 g/mol
InChI Key: XWKAZXKJYHZGAI-UHFFFAOYSA-N
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Description

2-Acetyl-4,4-dimethyl-1-phenylpyrazolidin-3-one is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol It is known for its unique structure, which includes a pyrazolidinone ring substituted with acetyl, dimethyl, and phenyl groups

Preparation Methods

The synthesis of 2-Acetyl-4,4-dimethyl-1-phenylpyrazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of 4,4-dimethyl-1-phenylpyrazolidin-3-one with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

2-Acetyl-4,4-dimethyl-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Acetyl-4,4-dimethyl-1-phenylpyrazolidin-3-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Acetyl-4,4-dimethyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anti-inflammatory applications, it may act by modulating the production of inflammatory mediators such as cytokines and prostaglandins .

Comparison with Similar Compounds

2-Acetyl-4,4-dimethyl-1-phenylpyrazolidin-3-one can be compared with other similar compounds, such as:

    4,4-Dimethyl-1-phenylpyrazolidin-3-one: This compound lacks the acetyl group, which may result in different reactivity and applications.

    1-Phenyl-2-acetyl-3-pyrazolidinone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

86475-37-8

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-acetyl-4,4-dimethyl-1-phenylpyrazolidin-3-one

InChI

InChI=1S/C13H16N2O2/c1-10(16)15-12(17)13(2,3)9-14(15)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3

InChI Key

XWKAZXKJYHZGAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)C(CN1C2=CC=CC=C2)(C)C

Origin of Product

United States

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